GPi 688

Übersicht

Beschreibung

This compound, also known as ML261 , is a small molecule that has been found to block lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . It is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .

Synthesis Analysis

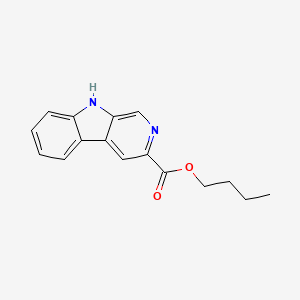

The synthesis of such compounds often involves the condensation of carboxylic acid moiety with substituted amine . For instance, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Wissenschaftliche Forschungsanwendungen

Protein-Expressionssystem

GPi 688 wurde in einem molekularen Schaltsystem verwendet, das Glycosylphosphatidylinositol (GPI) verwendet, um Zellen auszuwählen, die rekombinante Proteine in hoher Konzentration exprimieren . Dieses auf GPI basierende molekulare Schaltsystem ist ein effizienter Ansatz, um Zellen zu isolieren, die rekombinante Proteine mit hoher Produktivität exprimieren .

Strukturanalyse von GPI-Glycan

Die Verbindung wurde bei der Strukturanalyse des GPI-Glycans einzelner GPI-verankerter Proteine (GPI-APs) in Hefe verwendet . Diese Methode kann angewendet werden, um den biosynthetischen Weg von GPI-AP zu untersuchen und die vorhergesagte GPI-Verankerung einzelner Proteine direkt zu bestätigen .

Biomedizinische Anwendungen

This compound hat biomedizinische Anwendungen aufgrund seiner starken Membran-Targeting-Eigenschaft. Die Anker dieser Verbindung wurden für biotechnologische Modifikationen von lipidmembranbedeckten Einheiten von Zellen über extrazelluläre Vesikel bis hin zu umhüllten Viruspartikeln verwendet .

Anheftung von Zell-Oberflächenproteinen

In eukaryotischen Zellen werden viele Zell-Oberflächenproteine durch das Glykolipid Glycosylphosphatidylinositol (GPI) an die äußere Schicht der Plasmamembran gebunden, wo sie verschiedene wichtige physiologische Rollen spielen, darunter Enzyme, Rezeptoren und Adhäsionsmoleküle .

Posttranslationale Modifikation

Die GPI-Verankerung von Proteinen ist eine essentielle posttranslationale Modifikation in allen Eukaryoten, die im endoplasmatischen Retikulum (ER) stattfindet und dazu dient, GPI-verankerte Proteine (GPI-APs) an die Zelloberfläche zu liefern .

Herstellung rekombinanter Proteine

Die Herstellung rekombinanter Säugetierproteine ist von großem Interesse, da sie zunehmend für biopharmazeutische Zwecke und klinische Studien eingesetzt werden . This compound wurde in Säugetierzellkulturen wie CHO-Zellen (Chinese Hamster Ovary) und HEK293-Zellen (Human Embryonic Kidney 293) zur Herstellung rekombinanter Proteine verwendet .

Wirkmechanismus

Target of Action

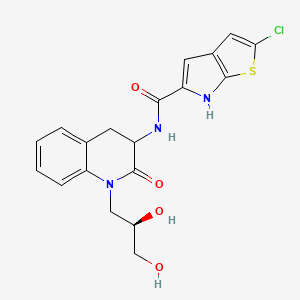

GPi 688, also known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, is a potent and orally active inhibitor of glycogen phosphorylase (GPa) . The primary targets of this compound are human liver GPa, rat liver GPa, and human skeletal muscle GPa .

Mode of Action

This compound interacts with its targets by inhibiting the activity of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis . It has IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively . This inhibition can reduce glucagon-mediated glucose output in rat primary hepatocytes .

Biochemical Pathways

The inhibition of glycogen phosphorylase by this compound affects the glycogenolysis pathway By inhibiting glycogen phosphorylase, this compound reduces the amount of glucose produced, which can be beneficial in conditions such as hyperglycemia .

Result of Action

The primary result of this compound’s action is the reduction of glucose output in hepatocytes . This can help regulate blood glucose levels, making this compound potentially useful for researching conditions like glucagon-mediated hyperglycemia .

Eigenschaften

IUPAC Name |

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICNBXVDHCBKCE-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

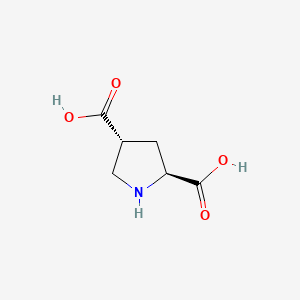

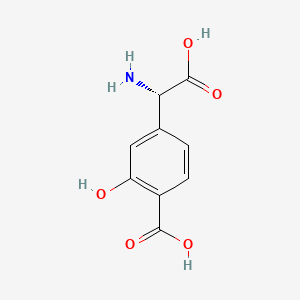

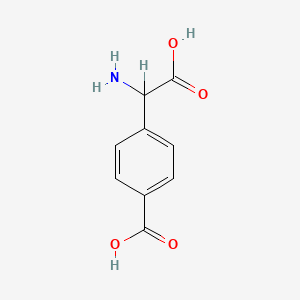

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

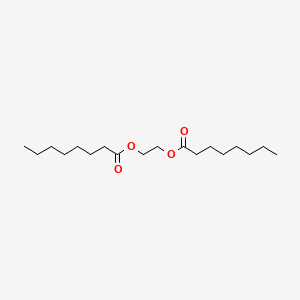

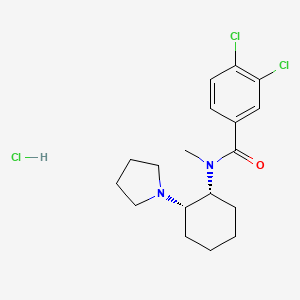

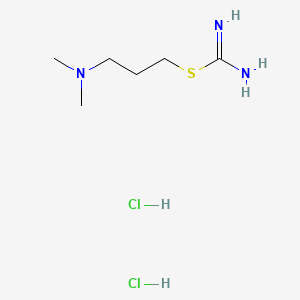

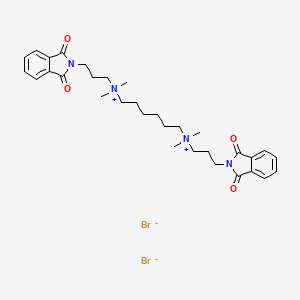

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.